Trifluoroacetyl triflate

Organic Synthesis Trifluoroacetylation Reagent Preparation

Trifluoroacetyl triflate (TFAT, CAS 68602-57-3) is the mixed anhydride of trifluoroacetic acid and trifluoromethanesulfonic acid. It is a highly electrophilic, moisture-sensitive liquid reagent synthesized in 75% yield and 99% purity (by ¹⁹F NMR) via P₂O₅-mediated dehydration of a 2:1 molar ratio of trifluoroacetic acid and triflic acid.

Molecular Formula C3F6O4S
Molecular Weight 246.09 g/mol
CAS No. 68602-57-3
Cat. No. B1302017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetyl triflate
CAS68602-57-3
Molecular FormulaC3F6O4S
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C3F6O4S/c4-2(5,6)1(10)13-14(11,12)3(7,8)9
InChIKeyFWJGTOABGBFQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Trifluoroacetyl Triflate (CAS 68602-57-3) for Demanding Trifluoroacetylation Workflows


Trifluoroacetyl triflate (TFAT, CAS 68602-57-3) is the mixed anhydride of trifluoroacetic acid and trifluoromethanesulfonic acid. It is a highly electrophilic, moisture-sensitive liquid reagent [1] synthesized in 75% yield and 99% purity (by ¹⁹F NMR) via P₂O₅-mediated dehydration of a 2:1 molar ratio of trifluoroacetic acid and triflic acid [2]. In the primary literature, TFAT is characterized as 'probably the most powerful trifluoroacetylating agent known' based on its ability to trifluoroacetylate oxygen, nitrogen, carbon, and halogen centers under mild conditions [1].

Why In-Class Reagents Cannot Simply Replace Trifluoroacetyl Triflate (CAS 68602-57-3)


Procurement decisions for trifluoroacetylating reagents are non-trivial; the choice of reagent directly dictates both reaction outcome and process viability. The most common alternative, trifluoroacetic anhydride (TFAA), exhibits significantly attenuated electrophilicity, failing to react with less nucleophilic substrates such as certain covalent halides and requiring harsher conditions [1]. Other in-class reagents carry their own liabilities: N-(trifluoroacetyl)imidazole is acutely moisture-sensitive, while S-ethyl trifluorothioacetate generates malodorous ethanediol as a byproduct, complicating workup and scale-up [2]. Critically, even when a reaction proceeds, reagent selection often determines the product profile; identical substrates can yield divergent structures—dihydrobenzofurans versus aromatized benzofurans—depending on whether TFAA or TFAT is employed [3].

Quantitative Evidence for Trifluoroacetyl Triflate (CAS 68602-57-3) Differentiation in Trifluoroacetylation


Isolation Yield and Purity Benchmark: TFAT Synthesis via P₂O₅ Dehydration

The validated synthetic protocol for TFAT yields the product in 75% isolated yield with 99% purity as determined by ¹⁹F NMR [1]. This represents a reproducible benchmark for reagent quality; procurement decisions can be directly linked to this specification. In contrast, TFAA—a common alternative—is often generated in situ or isolated in lower purity from equilibrium mixtures with starting acids [2].

Organic Synthesis Trifluoroacetylation Reagent Preparation

Electrophilicity Superiority: Reactivity with Covalent Halides

TFAT reacts with covalent halides (e.g., alkyl chlorides, fluorides) to yield the corresponding trifluoroacetyl halides [1]. This demonstrates a level of electrophilicity unmatched by other trifluoroacetylating reagents. For example, TFAA does not react with such weakly nucleophilic halides under comparable mild conditions [2]. The Organic Syntheses procedure explicitly describes TFAT as 'probably the most powerful trifluoroacetylating agent known' [1].

Electrophilic Reagents Trifluoroacetylation Reactivity Comparison

Chemoselective Product Control in Benzofuran Synthesis

Treatment of identical oxime ether substrates with TFAA yields dihydrobenzofurans, while reaction with TFAT in the presence of DMAP provides fully aromatized benzofurans [1]. This demonstrates that reagent selection is not a matter of yield optimization alone; it determines the reaction pathway and final product identity. For substrate 5a, TFAA acylation at 0°C gave dihydrobenzofuran 9a in 99% yield [2].

Heterocycle Synthesis Chemoselectivity Trifluoroacetylation

Mild Spiroketal Ring Opening vs. Harsh Acidic Methods

Ring opening of steroidal spiroketals with TFAT proceeds under 'exceptionally mild conditions' to provide ω-trifluoroacetyl vinyl ethers in good yields [1]. Prior methods for spiroketal cleavage required vigorous acidic or Lewis acidic conditions, often leading to decomposition or side reactions [2]. While exact yields vary by substrate, the protocol avoids the difficulties associated with previous harsh methodologies.

Spiroketal Cleavage Steroid Chemistry Mild Conditions

Optimal Application Scenarios for Trifluoroacetyl Triflate (CAS 68602-57-3) Based on Evidence


Trifluoroacetylation of Unreactive or Hindered Nucleophiles

When standard reagents like TFAA fail to react with weakly nucleophilic substrates (e.g., certain covalent halides, sterically hindered alcohols, or deactivated aromatic amines), TFAT's superior electrophilicity provides a solution [1]. The Organic Syntheses procedure explicitly notes its reactivity toward halogens, enabling access to trifluoroacetyl halides that are otherwise difficult to prepare [1].

Chemoselective Synthesis of Aromatized Heterocycles

For projects requiring fully aromatized benzofurans or similar heterocycles, TFAT in the presence of DMAP is the reagent of choice, as it selectively drives aromatization during [3,3]-sigmatropic rearrangements, whereas TFAA stops at the dihydro stage [2]. This eliminates the need for a separate oxidation step.

Mild Spiroketal Functionalization in Complex Natural Products

In total synthesis of steroidal natural products (e.g., cephalostatins, ritterazines), TFAT enables spiroketal ring opening under mild conditions, preserving the integrity of sensitive stereocenters and other functional groups [3]. This avoids the decomposition commonly observed with harsh acidic protocols [4].

Synthesis of Novel Pyrylium Salts

TFAT serves as a key electrophile for constructing 2,6-dimethoxypyrylium triflate, the first member of a new class of pyrylium salts with alkoxy substituents at the 2- and 6-positions [5]. This application underscores its utility in generating unique heterocyclic scaffolds not easily accessible with other trifluoroacetylating agents.

Technical Documentation Hub

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